N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide
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Overview
Description
N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formylation: The indole core is then formylated using Vilsmeier-Haack reaction, which involves the reaction of the indole with DMF and POCl3 to introduce the formyl group at the desired position.
Acylation: The final step involves the acylation of the formylated indole with 2-fluoro-5-methylaniline and acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways, gene expression, or metabolic processes to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-(3-formylindol-1-yl)acetamide
- N-(2-chloro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide
- N-(2-bromo-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide
Uniqueness
N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide is unique due to the presence of the fluoro and methyl groups, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. These structural features may enhance its potency, selectivity, and stability compared to similar compounds.
Properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-12-7-8-16(20)17(9-12)21-19(24)10-22-13(2)15(11-23)14-5-3-4-6-18(14)22/h3-9,11H,10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJXORDRRPUMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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